molecular formula C15H20N2O2 B7479488 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol

3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol

Cat. No. B7479488
M. Wt: 260.33 g/mol
InChI Key: JNDWFALHPVYJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both an imidazole and azepine ring. It is also known as GSK-3 inhibitor and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol involves the inhibition of GSK-3. This enzyme is involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol have been studied extensively. This compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol in lab experiments include its ability to inhibit GSK-3, which is a key enzyme in various signaling pathways. This compound has also been shown to have neuroprotective effects and improve insulin sensitivity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.

Future Directions

There are several future directions for the study of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol. One direction is to further study its potential use in treating various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating diabetes and other metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol involves the condensation of 4-methoxyphenylacetic acid with 1,2-diaminocyclohexane followed by cyclization with formaldehyde. This reaction produces the desired compound in good yield and purity.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol has been studied for its potential use in various scientific research applications. It has been shown to have inhibitory effects on glycogen synthase kinase-3 (GSK-3), which is a key enzyme in various signaling pathways. This inhibition has been studied for its potential use in treating various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.

properties

IUPAC Name

3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-19-13-8-6-12(7-9-13)15(18)11-16-14-5-3-2-4-10-17(14)15/h6-9,18H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDWFALHPVYJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CN=C3N2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.